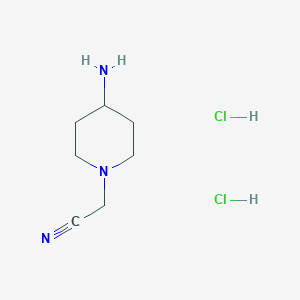
2,5-Furandione, polymer with 1-hexene, sodium salt
Vue d'ensemble
Description
2,5-Furandione, polymer with 1-hexene, sodium salt is a copolymer formed by the reaction of maleic anhydride and 1-hexene. Maleic anhydride is an organic compound with the formula C₄H₂O₃, characterized by its cyclic anhydride structure. 1-Hexene is an alpha-olefin with the formula C₆H₁₂, featuring a terminal double bond. The copolymerization of these two compounds results in a material with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The copolymerization of maleic anhydride and 1-hexene is typically carried out via free radical polymerization. This process involves the use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction. The reaction is usually conducted in an inert solvent like toluene or xylene at elevated temperatures (around 60-80°C) to ensure efficient polymerization .
Industrial Production Methods
Industrial production of maleic anhydride 1-hexene copolymers often involves continuous processes using fixed-bed or fluid-bed reactors. The vapor-phase oxidation of n-butane over a vanadium-phosphorus oxide catalyst is a common method for producing maleic anhydride on a large scale . The copolymerization with 1-hexene is then carried out in specialized reactors designed to handle the specific reaction conditions required for high-yield production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Furandione, polymer with 1-hexene, sodium salt copolymers undergo various chemical reactions, including:
Oxidation: The double bonds in the 1-hexene units can be oxidized to form epoxides or diols.
Reduction: The anhydride groups can be reduced to form succinic acid derivatives.
Substitution: The anhydride groups can undergo nucleophilic substitution reactions to form esters, amides, or imides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Alcohols, amines, and other nucleophiles react with the anhydride groups under acidic or basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Succinic Acid Derivatives: From reduction reactions.
Esters, Amides, and Imides: From substitution reactions.
Applications De Recherche Scientifique
2,5-Furandione, polymer with 1-hexene, sodium salt copolymers have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of maleic anhydride 1-hexene copolymers is primarily based on the reactivity of the anhydride and olefinic groups. The anhydride groups can undergo ring-opening reactions, forming reactive intermediates that can further react with various nucleophiles. The olefinic groups can participate in addition reactions, forming cross-linked networks that enhance the material’s mechanical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Maleic Anhydride 1-Octene: Similar copolymer with longer alkyl chains, resulting in different mechanical properties.
Maleic Anhydride 1-Dodecene: Another copolymer with even longer alkyl chains, used in specific industrial applications.
Uniqueness
2,5-Furandione, polymer with 1-hexene, sodium salt copolymers are unique due to their balance of hydrophobic and hydrophilic properties, making them suitable for a wide range of applications. The shorter alkyl chain of 1-hexene compared to 1-octene or 1-dodecene provides a distinct set of physical and chemical properties that can be tailored for specific uses .
Propriétés
Numéro CAS |
58877-69-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
furan-2,5-dione;hex-1-ene |
InChI |
InChI=1S/C6H12.C4H2O3/c1-3-5-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-6H2,2H3;1-2H |
Clé InChI |
BFXNBEVWYJSJRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C.C1=CC(=O)OC1=O |
Numéros CAS associés |
25266-57-3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(1S)-1-(3,5-difluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B8588599.png)

